molecular formula C9H16ClN3O B3106884 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride CAS No. 1609388-37-5

3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride

Cat. No. B3106884
CAS RN: 1609388-37-5
M. Wt: 217.69
InChI Key: VAPREROSMQXAKQ-FJXQXJEOSA-N
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Description

“3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O and a molecular weight of 217.7 . It is available from various suppliers including Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound includes an isopropyl group attached to an oxadiazole ring, which is further connected to a pyrrolidinyl group . The exact spatial arrangement of these groups can be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have .

Scientific Research Applications

Metabolic Studies

Research has been conducted on compounds with structures similar to 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole, such as BMS-645737, to understand their metabolic pathways. For instance, BMS-645737, a potent vascular endothelial growth factor receptor-2 antagonist, undergoes various biotransformation processes, including oxidation, hydroxylation, and conjugation reactions, highlighting the complex metabolic pathways of such compounds (Johnson et al., 2008).

Anticancer Research

Substituted 1,3,4-oxadiazoles have been studied for their anticancer properties. The synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents indicate the potential of oxadiazole derivatives in developing new therapeutic agents against cancer (Redda & Gangapuram, 2007).

Antimicrobial Activity

The synthesis and study of antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include piperidine or pyrrolidine rings, demonstrate strong antimicrobial properties. These findings suggest the potential of oxadiazole derivatives in addressing microbial resistance and developing new antimicrobial agents (Krolenko et al., 2016).

Chemical Synthesis and Industrial Applications

The chemical synthesis of oxadiazole derivatives, such as 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, is crucial for creating intermediates used in pesticide and pharmaceutical industries. Research in optimizing synthesis processes for such compounds is vital for their practical applications in various fields (Ling-la, 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The biological activity of a compound depends on its structure and the target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-propan-2-yl-5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;/h6-7,10H,3-5H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPREROSMQXAKQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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